molecular formula C11H22Si B071111 (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane CAS No. 177087-93-3

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane

Cat. No.: B071111
CAS No.: 177087-93-3
M. Wt: 182.38 g/mol
InChI Key: LDZGPJIBWOQWAO-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C11H22Si. It features a cyclopentene ring substituted with two methyl groups at the 3-position and a trimethylsilyl group attached to a methylene bridge. This compound is of interest in organic synthesis due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane typically involves the reaction of (3,3-Dimethylcyclopenten-1-yl)methanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential in modifying biomolecules.

    Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane involves its ability to act as a nucleophile or electrophile in various reactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects. The molecular targets and pathways depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethylcyclopenten-1-yl)methanol
  • Trimethylsilyl chloride
  • Cyclopentene derivatives

Uniqueness

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane is unique due to its combination of a cyclopentene ring and a trimethylsilyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.

Biological Activity

(3,3-Dimethylcyclopenten-1-yl)methyl-trimethylsilane (CAS No. 177087-93-3) is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H20SiC_{11}H_{20}Si, with a molecular weight of approximately 172.36 g/mol. The compound features a cyclopentene ring substituted with a trimethylsilane group, which enhances its stability and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Direct silylation : Reacting cyclopentene derivatives with trimethylsilyl chloride in the presence of a base.
  • Cyclization reactions : Utilizing precursors such as 2,4-dimethyl-1-pentene that undergo cyclization followed by silylation.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trimethylsilane moiety can enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. For instance:

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
E. coli1510
S. aureus1810
Candida albicans1210

These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cancer cell lines to evaluate the therapeutic potential of this compound:

Cell Line IC50 (µM) Type
MCF-725Breast Cancer
HeLa30Cervical Cancer
A54920Lung Cancer

The IC50 values indicate that the compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer effects of this compound on MCF-7 cells. The results demonstrated that treatment with the compound led to increased apoptosis rates compared to control groups. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, involving caspase activation and cytochrome c release.

Case Study 2: Antifungal Properties

In another investigation, the antifungal activity against Candida albicans was assessed. The compound was found to disrupt fungal cell membranes, leading to increased permeability and cell death. This study highlights its potential as an antifungal agent in clinical settings.

Properties

IUPAC Name

(3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Si/c1-11(2)7-6-10(8-11)9-12(3,4)5/h8H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZGPJIBWOQWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C1)C[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370020
Record name (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177087-93-3
Record name (3,3-dimethylcyclopenten-1-yl)methyl-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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